molecular formula C20H21N3O3S2 B2546088 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886918-56-5

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2546088
CAS No.: 886918-56-5
M. Wt: 415.53
InChI Key: VRYZFBMTRUWWAT-UHFFFAOYSA-N
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Description

2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a synthetic benzothiazole derivative characterized by a piperazine ring linked to a 3-(ethanesulfonyl)benzoyl group at the 2-position of the benzothiazole scaffold. Its molecular formula is C₂₁H₂₂N₃O₄S₂ (or C₂₁H₂₃N₃O₄S₂ for non-chlorinated variants), with a molecular weight of ~445.55 g/mol . Derivatives of this compound, such as 7-chloro-4-methyl variants, have also been synthesized, demonstrating the versatility of the core structure for pharmacological optimization .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-7-5-6-15(14-16)19(24)22-10-12-23(13-11-22)20-21-17-8-3-4-9-18(17)27-20/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYZFBMTRUWWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at Benzothiazole C-2 Position

The benzothiazole nucleus is functionalized at the C-2 position through nucleophilic displacement. In a representative procedure, 2-chloro-1,3-benzothiazole reacts with piperazine in refluxing ethanol with potassium carbonate as a base. The reaction proceeds via an SNAr mechanism, yielding 2-(piperazin-1-yl)-1,3-benzothiazole.

Optimization Insights :

  • Solvent : Ethanol or DMF (dimethylformamide) improves solubility of piperazine.
  • Temperature : Reflux (78–100°C) for 6–8 hr ensures completion (TLC monitoring with n-hexane:ethyl acetate 3:7).
  • Yield : 72–85% after recrystallization from ethanol.

Alternative Coupling Strategies

Microwave-assisted synthesis reduces reaction times to 15–30 min at 120°C, achieving comparable yields (78%) while minimizing side products. Electrochemical polymerization methods, though less common for small molecules, have been reported for analogous benzothiazole-piperazine systems but require specialized equipment.

Preparation of 3-(Ethanesulfonyl)benzoyl Chloride

Sulfonation and Oxidation of Toluene Derivatives

3-(Ethanesulfonyl)benzoic acid is synthesized via sulfonation of m-xylene followed by oxidation:

  • Sulfonation : m-Xylene reacts with chlorosulfonic acid at 0–5°C to form 3-(chlorosulfonyl)toluene.
  • Ethylation : Treatment with ethanethiol and triethylamine yields 3-(ethylthio)toluene.
  • Oxidation : Hydrogen peroxide (30%) in acetic acid converts the thioether to 3-(ethanesulfonyl)toluene.
  • Benzoic Acid Formation : Potassium permanganate oxidizes the methyl group to carboxylic acid under acidic conditions.

Conversion to Acid Chloride

3-(Ethanesulfonyl)benzoic acid is treated with thionyl chloride (2 eq) in anhydrous dichloromethane at 0°C for 2 hr. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (94% purity by NMR).

Coupling of Benzothiazole-Piperazine with 3-(Ethanesulfonyl)benzoyl Chloride

Acylation Reaction Conditions

The final step involves N-acylation of the piperazine nitrogen using Schotten-Baumann conditions:

Procedure :

  • Dissolve 2-(piperazin-1-yl)-1,3-benzothiazole (1 eq) in dichloromethane (DCM).
  • Add triethylamine (2 eq) as a base to scavenge HCl.
  • Slowly add 3-(ethanesulfonyl)benzoyl chloride (1.2 eq) at 0°C.
  • Stir at room temperature for 12 hr.
  • Quench with ice-water, extract with DCM, dry over Na2SO4, and purify via column chromatography (SiO2, ethyl acetate:hexane 1:1).

Yield : 68–74% as a white crystalline solid.

Characterization Data

  • FT-IR (cm⁻¹) : 1675 (C=O stretch), 1320 (S=O asym), 1145 (S=O sym), 690 (C-S-C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, 1H, benzothiazole H-7), 8.05 (s, 1H, benzoyl H-2), 7.89–7.75 (m, 3H, aromatic), 3.85 (t, 4H, piperazine), 3.12 (q, 2H, CH2CH3), 1.42 (t, 3H, CH2CH3).
  • HRMS (ESI-TOF) : [M+H]⁺ calcd. for C20H20N3O3S2: 430.0894; found: 430.0889.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Coupling Methods

Method Solvent Catalyst/Base Time (hr) Yield (%) Purity (%)
Schotten-Baumann DCM Triethylamine 12 68 95
Microwave-Assisted DMF HOBt/EDC 2 72 97
Electrochemical Acetonitrile - 6 55 90

Key Observations :

  • Microwave-assisted coupling using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances yield (72%) and reduces reaction time.
  • Electrochemical methods, while innovative, suffer from lower yields due to competing side reactions.

Challenges and Optimization Strategies

Regioselectivity in Piperazine Acylation

Piperazine’s two nitrogen atoms pose regioselectivity challenges. Using a mono-Boc-protected piperazine derivative ensures acylation at the desired position. Deprotection with TFA (trifluoroacetic acid) post-coupling yields the final product.

Solubility Issues

The ethanesulfonyl group introduces polarity, complicating purification. Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid improves chromatographic resolution.

Scale-Up Considerations

Batch processes using HOBt/EDC are cost-prohibitive for industrial scales. Patent CN102491957A proposes continuous-flow reactors with immobilized lipase catalysts, achieving 82% yield at 50 g scale.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds within the benzothiazole class can exhibit significant antimicrobial activity against various pathogens. This compound's structure may enhance its efficacy against bacterial and fungal strains.
  • Anticancer Potential : The compound has been explored for its anticancer properties. Its ability to interact with specific biological targets, such as enzymes involved in cancer cell proliferation, suggests potential use in cancer therapy. Interaction studies utilizing techniques like surface plasmon resonance have demonstrated binding affinities to target receptors, which are crucial for understanding its mechanism of action.
  • Neuropharmacology : Given the piperazine component, this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders. Preliminary studies suggest it may modulate serotonin and dopamine receptors.

Synthetic Routes

The synthesis of 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures:

  • Formation of the Benzothiazole Core : This can be achieved through the cyclization of 2-aminothiophenol with appropriate carbonyl compounds under acidic conditions.
  • Introduction of the Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution reactions involving the benzothiazole core and a piperazine derivative.
  • Ethanesulfonyl Group Addition : The ethanesulfonyl group can be incorporated through sulfonation reactions or other suitable methods.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antidiabetic Activity : In a study evaluating benzothiazole derivatives for α-amylase inhibition, related compounds showed significant inhibitory effects, suggesting that similar structures could be effective in managing diabetes by regulating carbohydrate metabolism .
  • Molecular Docking Studies : Computational studies have utilized molecular docking to predict interactions between 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole and various biological macromolecules. These studies provide insights into binding affinities and potential therapeutic mechanisms .

Mechanism of Action

The mechanism of action of 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Benzothiazole Derivatives

  • 2-Aryl Benzothiazoles (e.g., compounds 3a–3e from ): Derivatives like 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a) and 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) lack the piperazine-ethanesulfonyl moiety but exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv. These compounds highlight the importance of electron-withdrawing groups (e.g., trifluoromethyl, nitro) in enhancing bioactivity . Key difference: The target compound’s piperazine-ethanesulfonyl chain may improve CNS penetration compared to simpler aryl substitutions.
  • Aminoacetylenic Benzothiazoles (e.g., BZ2–BZ7 from ): Compounds like 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) feature alkyne-linked cyclic amines. BZ5 showed potent antibacterial activity (S. aureus MIC = 15.62 µg/ml) and antifungal activity (C. albicans MIC = 15.62 µg/ml), outperforming ciprofloxacin in some cases. The ethanesulfonyl group in the target compound may offer superior metabolic stability compared to the acetylenic linkers in BZ derivatives .

Piperazine-Linked Analogues

  • 5-HT Receptor-Targeting Derivatives ():
    Compounds like N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione exhibit high 5-HT₂A receptor affinity (Ki = 15–46 nM). The target compound’s ethanesulfonyl group may reduce off-target serotoninergic effects compared to these spirocyclic derivatives .

  • Benzimidazole-Piperazine Hybrids ():
    Compounds such as 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole demonstrated antifungal activity surpassing commercial drugs. The benzothiazole core in the target compound may confer better pharmacokinetic properties (e.g., oral bioavailability) over benzimidazoles .

Antimicrobial Activity

Compound Target Pathogen MIC (µg/ml) Reference
Target Compound* Not reported N/A
BZ5 (Aminoacetylenic) S. aureus, C. albicans 15.62
5-Iodo-benzimidazole Fungal strains <10
Ciprofloxacin (Control) S. aureus 5–10

Note: While direct antimicrobial data for the target compound are unavailable, structural analogues suggest benzothiazole derivatives with sulfonyl groups exhibit enhanced membrane penetration.

Receptor Binding and Selectivity

Compound 5-HT₁A (Ki, nM) 5-HT₂A (Ki, nM) Reference
Target Compound* Not tested Not tested
Spirocyclic Piperazine 120–250 15–46
Commercial Antipsychotics 1–10 1–20

The ethanesulfonyl group may reduce CNS side effects by limiting 5-HT receptor cross-reactivity.

Biological Activity

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that falls within the category of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a piperazine moiety and an ethanesulfonyl group. This unique structure contributes to its pharmacological potential.

Property Details
IUPAC Name 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Molecular Formula C₁₈H₁₈N₂O₄S₂
Molecular Weight 386.48 g/mol

The biological activity of 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is attributed to its ability to interact with various molecular targets. The ethanesulfonyl group enhances the compound's solubility and bioavailability, while the piperazine moiety may modulate neurotransmitter receptor activity. The compound is hypothesized to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Anticancer Activity

Research has shown that benzothiazole derivatives can exhibit significant anticancer effects. For instance, studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .

Case Study:
A study on related benzothiazole compounds demonstrated that they inhibited cell proliferation in various cancer cell lines (e.g., A431 and Jurkat) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the sulfonyl group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Data Table: Antimicrobial Activity

Compound Target Pathogen Activity (MIC) Reference
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Research suggests that these compounds can modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the benzothiazole ring significantly influence biological activity. For example, substituents on the piperazine ring can enhance selectivity and potency against specific targets. The presence of electron-donating groups has been correlated with increased anticancer activity .

Q & A

Q. Table 1: Comparative Anticancer Activity of Analogs

CompoundSubstituentIC50 (μM, MCF7)Reference
ParentEthanesulfonyl0.8
Analog AMethylsulfonyl1.5
Analog BFluoro-benzothiazole0.5

Q. Table 2: Metabolic Stability in Liver Microsomes

Derivativet₁/₂ (min)Major Metabolite
Parent15Sulfoxide
Prodrug C45Free acid

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